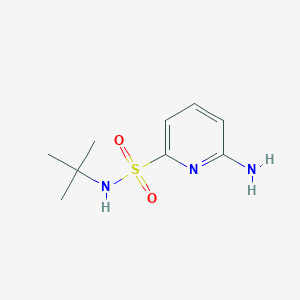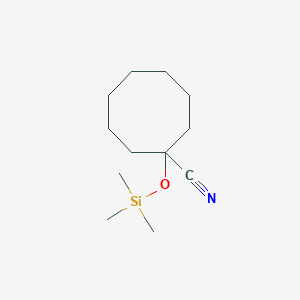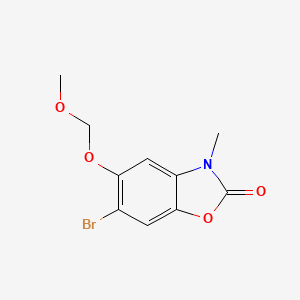
1,3,4-Oxadiazole-2-acetic acid, 5-(4-fluorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Oxadiazole-2-acetic acid, 5-(4-fluorophenyl)- is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The 4-fluorophenyl group attached to the oxadiazole ring enhances its chemical properties and potential applications. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential use in medicinal chemistry, materials science, and other fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole-2-acetic acid, 5-(4-fluorophenyl)- typically involves the cyclization of acyl hydrazides with carboxylic acids or their derivatives. One common method is the condensation of a monoacyl hydrazide with a carboxylic acid, followed by dehydrative cyclization to form the oxadiazole ring. This reaction often requires elevated temperatures and strong acidic conditions .
Another approach involves the use of α-bromo nitroalkanes, which are coupled with acyl hydrazides to directly deliver the 2,5-disubstituted oxadiazole. This method avoids the formation of a 1,2-diacyl hydrazide intermediate and is notable for its mild reaction conditions .
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole-2-acetic acid, 5-(4-fluorophenyl)- may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the removal of co-products and purification steps are crucial to obtain the desired compound in its pure form .
化学反応の分析
Types of Reactions
1,3,4-Oxadiazole-2-acetic acid, 5-(4-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
1,3,4-Oxadiazole-2-acetic acid, 5-(4-fluorophenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
作用機序
The mechanism of action of 1,3,4-oxadiazole-2-acetic acid, 5-(4-fluorophenyl)- involves its interaction with various molecular targets and pathways. The compound can act as a bioisosteric hydrogen bond acceptor for carbonyl compounds, such as ketones, esters, amides, and carbamates. This interaction can modulate the physicochemical and pharmacokinetic profiles of small molecules .
Additionally, the compound’s ability to resist metabolism by hydrolytic esterase and peptidase enzymes enhances its stability and bioavailability . The specific molecular targets and pathways involved depend on the biological activity being studied, such as enzyme inhibition or receptor binding .
類似化合物との比較
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with different substitution patterns and properties.
1,2,3-Oxadiazole: A less common isomer with distinct chemical behavior.
1,2,5-Oxadiazole: Another isomer with unique properties and applications.
Uniqueness
1,3,4-Oxadiazole-2-acetic acid, 5-(4-fluorophenyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and hydrogen bond-accepting capabilities. This makes it a valuable compound in medicinal chemistry for modifying the physicochemical and pharmacokinetic profiles of small molecules . Its resistance to metabolism and ability to act as a bioisosteric replacement further enhance its utility in drug development .
特性
分子式 |
C10H7FN2O3 |
|---|---|
分子量 |
222.17 g/mol |
IUPAC名 |
2-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid |
InChI |
InChI=1S/C10H7FN2O3/c11-7-3-1-6(2-4-7)10-13-12-8(16-10)5-9(14)15/h1-4H,5H2,(H,14,15) |
InChIキー |
DNACLNVTQHMBKN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CC(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]tetrahydro-2H-pyran](/img/structure/B15365836.png)


![2-Methoxy-7,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B15365850.png)









